molecular formula C12H16F2N2 B2492077 1-[1-(2,4-Difluorophenyl)ethyl]piperazine CAS No. 518972-07-1

1-[1-(2,4-Difluorophenyl)ethyl]piperazine

Cat. No. B2492077
CAS RN: 518972-07-1
M. Wt: 226.271
InChI Key: QHWJJNHMMZQNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[1-(2,4-Difluorophenyl)ethyl]piperazine” is a unique chemical compound provided by Sigma-Aldrich . It has an empirical formula of C12H16F2N2 and a molecular weight of 226.27 . The SMILES string for this compound is CC(N1CCNCC1)c2ccc(F)cc2F .


Molecular Structure Analysis

The InChI key for “1-[1-(2,4-Difluorophenyl)ethyl]piperazine” is QHWJJNHMMZQNOF-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem.


Physical And Chemical Properties Analysis

“1-[1-(2,4-Difluorophenyl)ethyl]piperazine” has an empirical formula of C12H16F2N2 and a molecular weight of 226.27 . The compound’s SMILES string is CC(N1CCNCC1)c2ccc(F)cc2F , which provides information about its molecular structure.

Scientific Research Applications

Finkelstein Alkylation

Finkelstein alkylation reactions involving piperazine derivatives lead to the introduction of alkyl groups. Researchers can fine-tune the lipophilicity and other physicochemical properties of the resulting compounds. These modified molecules may exhibit improved drug-like characteristics.

Safety and Hazards

According to Sigma-Aldrich, “1-[1-(2,4-Difluorophenyl)ethyl]piperazine” is classified as Acute Tox. 3 Oral - Skin Corr. 1C . The hazard statements for this compound are H301 - H314, indicating that it is toxic if swallowed and causes severe skin burns and eye damage . The precautionary statements include P260 - P280 - P301 + P330 + P331 + P310 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

1-[1-(2,4-difluorophenyl)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-9(16-6-4-15-5-7-16)11-3-2-10(13)8-12(11)14/h2-3,8-9,15H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWJJNHMMZQNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,4-Difluorophenyl)ethyl]piperazine

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